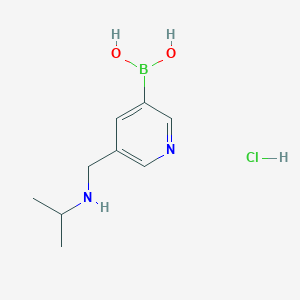
5-((Isopropylamino)methyl)pyridin-3-ylboronic acid hydrochloride
Übersicht
Beschreibung
5-((Isopropylamino)methyl)pyridin-3-ylboronic acid hydrochloride is a useful research compound. Its molecular formula is C9H16BClN2O2 and its molecular weight is 230.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-((Isopropylamino)methyl)pyridin-3-ylboronic acid hydrochloride (IPM-Pyr-B(OH)2•HCl) is a compound that combines boronic acid and pyridine functionalities, which are well-known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C10H14BClN2O2
- Molecular Weight: 232.48 g/mol
The compound features a boronic acid moiety, which is crucial for its reactivity in Suzuki-Miyaura coupling reactions, allowing for the synthesis of various drug candidates by introducing functional groups to the pyridyl ring.
-
Suzuki-Miyaura Coupling:
- The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This reaction is pivotal in medicinal chemistry for developing new therapeutic agents.
-
Protein-Protein Interactions (PPIs):
- The isopropylamino group can engage in hydrogen bonding with protein residues, making IPM-Pyr-B(OH)2•HCl a potential scaffold for disrupting specific PPIs. This property is significant for targeting diseases where PPIs play a critical role.
Anticancer Potential
Research indicates that derivatives of pyridine and boronic acids have been explored for their anticancer properties . For instance:
- Mechanism: Compounds similar to IPM-Pyr-B(OH)2•HCl have shown promise in inhibiting cancer cell proliferation by interfering with signaling pathways involved in cell growth and survival .
- Case Studies: Studies on related compounds have demonstrated effectiveness against various cancer types, suggesting that IPM-Pyr-B(OH)2•HCl may exhibit similar activities.
Antibacterial Activity
Pyridine derivatives containing boronic acid functionalities have also been investigated for their antibacterial properties :
Research Findings and Data Tables
| Study | Findings | |
|---|---|---|
| Study 1 | Investigated the anticancer activity of pyridine derivatives | Suggests potential use in cancer therapy |
| Study 2 | Assessed antibacterial properties of aminomethyl pyridine derivatives | Indicates effectiveness against certain bacterial strains |
| Study 3 | Examined the role of boronic acids in enzyme inhibition | Supports the hypothesis that IPM-Pyr-B(OH)2•HCl may inhibit specific enzymes |
Eigenschaften
IUPAC Name |
[5-[(propan-2-ylamino)methyl]pyridin-3-yl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN2O2.ClH/c1-7(2)12-5-8-3-9(10(13)14)6-11-4-8;/h3-4,6-7,12-14H,5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHSMYSSKXTKNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)CNC(C)C)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















